N-(3-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)phenyl]urea
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-(2-imidazol-1-ylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O/c17-12-4-3-5-13(10-12)19-16(22)20-14-6-1-2-7-15(14)21-9-8-18-11-21/h1-11H,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAHRHTUYYBZBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC(=CC=C2)Cl)N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-N’-[2-(1H-imidazol-1-yl)phenyl]urea typically involves the reaction of 3-chloroaniline with 2-(1H-imidazol-1-yl)benzoic acid in the presence of a coupling reagent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-N’-[2-(1H-imidazol-1-yl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using reagents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: Pd/C, hydrogen gas
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate
Major Products Formed
Oxidation: Oxidized imidazole derivatives
Reduction: Amino derivatives
Substitution: Substituted phenyl derivatives
Scientific Research Applications
N-(3-chlorophenyl)-N’-[2-(1H-imidazol-1-yl)phenyl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-N’-[2-(1H-imidazol-1-yl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The urea linkage and the imidazole ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Substituent Variations
The target compound’s structure integrates three critical motifs:
- Urea core : Common in agrochemicals and pharmaceuticals.
- 3-Chlorophenyl group : Enhances lipophilicity and bioactivity.
Key analogs and their structural differences :
Biological Activity
N-(3-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)phenyl]urea is a synthetic compound belonging to the urea class, characterized by its unique structural features that confer specific biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by relevant data and case studies.
- Molecular Formula : C16H13ClN4O
- CAS Number : 68008-39-9
- Molecular Weight : 314.76 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation : It can act as a ligand for certain receptors, modulating their activity and influencing downstream signaling cascades.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. A study evaluated its effects on various cancer cell lines, demonstrating strong inhibition of cell growth and induction of apoptosis.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 5.4 | Induction of apoptosis via caspase activation |
| MCF-7 | 4.8 | Cell cycle arrest at G1 phase |
| A549 | 6.2 | Inhibition of PI3K/Akt pathway |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In vitro studies revealed that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Study 1: Anticancer Activity
In a study published in Cancer Research, this compound was tested against several tumor cell lines derived from breast and lung cancers. The results showed a dose-dependent reduction in cell viability, with the compound triggering apoptotic pathways through the activation of caspases and upregulation of pro-apoptotic proteins.
Case Study 2: Antimicrobial Efficacy
A separate investigation assessed the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth but also disrupted biofilm formation, which is crucial for treating chronic infections.
Q & A
Q. What are the established synthetic routes for N-(3-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)phenyl]urea?
The compound is typically synthesized via urea bond formation between substituted aryl isocyanates and amines. A common method involves reacting 3-chlorophenyl isocyanate with 2-(1H-imidazol-1-yl)aniline in anhydrous solvents like acetonitrile or dichloromethane under reflux, with triethylamine as a base to neutralize HCl byproducts. Purification is achieved via recrystallization or column chromatography .
Key Methodological Steps :
- Microwave-assisted grinding for rapid reaction initiation (reduces reaction time to ~1 minute) .
- Solvent selection (e.g., ethanol for recrystallization) to optimize yield and purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H NMR : Confirms regioselectivity and hydrogen bonding patterns (e.g., urea NH protons appear as broad peaks at δ 8.5–9.5 ppm) .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., m/z 266.68 for [M+H]+) .
- X-ray crystallography : Resolves planar molecular geometry and intermolecular hydrogen bonding (e.g., dihedral angles between aromatic rings <9°) .
Advanced Research Questions
Q. How can researchers address contradictions in reported bioactivity data for this compound?
Discrepancies in bioactivity (e.g., cytokinin-like vs. kinase-inhibitory effects) may arise from assay conditions or structural analogs. To resolve these:
- Comparative Studies : Test the compound alongside analogs (e.g., tyrphostin AG1478, a kinase inhibitor with a similar urea scaffold) under standardized conditions .
- Dose-Response Analysis : Use concentrations ranging from 10−6 to 10−4 M to identify activity thresholds in plant or cell models .
- Mechanistic Profiling : Employ kinase screening panels (e.g., VEGFR2 IC50 assays) to clarify molecular targets .
Q. What strategies optimize regioselectivity during synthesis?
Regioselectivity challenges arise from competing nucleophilic sites in imidazole-containing amines. Solutions include:
- Protecting Groups : Temporarily block reactive imidazole nitrogens with tert-butoxycarbonyl (Boc) groups .
- Microwave Irradiation : Enhances reaction specificity by accelerating desired pathways (e.g., reduced side-product formation in 1-minute reactions) .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor urea bond formation over side reactions .
Q. How does structural modification influence biological activity?
Systematic SAR studies reveal:
- Imidazole Substitution : 1H-imidazol-1-yl groups enhance kinase inhibition (e.g., VEGFR2 IC50 = 3 nM in related urea derivatives) .
- Chlorophenyl Positioning : 3-chloro substitution improves membrane permeability compared to 2- or 4-chloro analogs .
- Urea Linker Rigidity : Planar conformations (dihedral angles <10°) correlate with stronger intermolecular interactions in crystal lattices, affecting solubility .
Methodological Considerations
- Bioactivity Assays : Use wheat seed germination models (e.g., 4 × 10−5 M aqueous solutions in Petri dishes) to evaluate cytokinin-like effects under controlled humidity (24%) and temperature (20°C) .
- Computational Modeling : Perform DFT calculations to predict hydrogen-bonding networks and compare with crystallographic data .
- Data Validation : Cross-reference purity metrics (HPLC-MS) with biological replicates to minimize batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
